Loratadine

Content Navigation

Sourcing a strictly non-sedating H1 antagonist for BBB exclusion studies or lipid-based formulation development? Loratadine (CAS 79794-75-5) is the definitive peripheral-only H1 baseline.

- P-gp substrate with negligible brain H1 occupancy, unlike cetirizine (~26%)

- BCS Class IIb (LogP ~5.2, sol. ~0.02 mg/mL) for rigorous lipid/SEDDS excipient screening

- CYP3A4/2D6 prodrug validated for DDI and hepatocyte metabolism assays

High-purity API and reference standard ready for global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

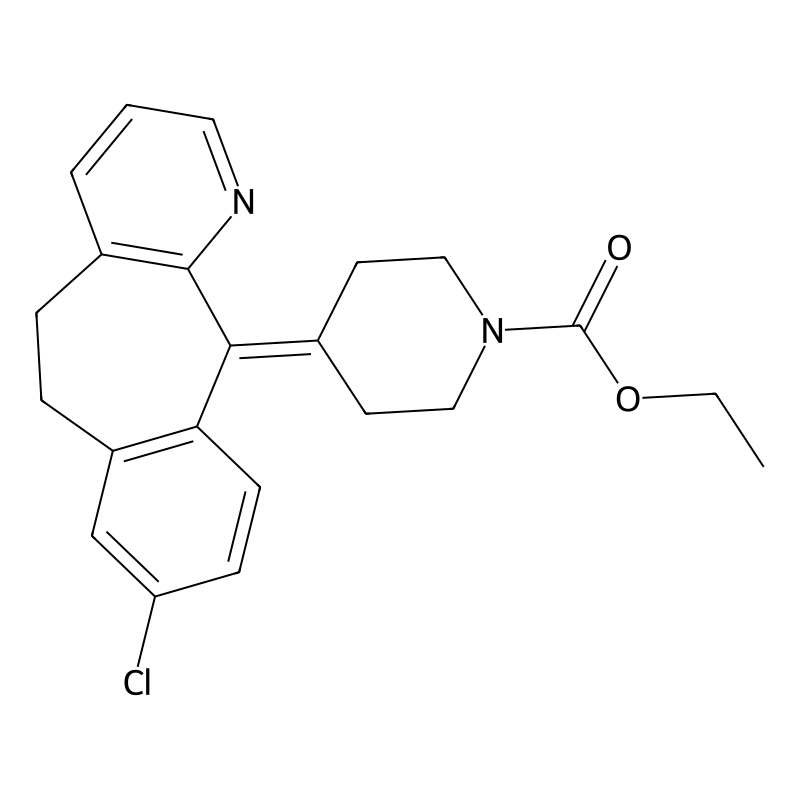

Loratadine is a highly lipophilic, second-generation tricyclic H1-histamine receptor antagonist widely procured as an active pharmaceutical ingredient (API) and analytical reference standard. Unlike first-generation antihistamines, it is specifically designed to be non-sedating by restricting blood-brain barrier (BBB) penetration via P-glycoprotein (P-gp) efflux. As a prodrug, it undergoes extensive first-pass metabolism by hepatic CYP3A4 and CYP2D6 to form its active metabolite, desloratadine. With a high LogP (~5.2) and extremely low aqueous solubility at neutral pH, Loratadine is classified as a BCS Class IIb compound. For industrial and research buyers, it serves as a critical baseline material for formulating non-sedating therapeutics, developing lipid-based drug delivery systems, and validating in vitro P-gp efflux and CYP450 metabolism models [1].

Research Fit

Peripheral H1 receptor studies

Reported selective binding for peripheral over central H1 receptors supports use as a reference antagonist in tissue-specific signaling assays.

CNS safety & cognitive function models

Minimal brain H1 occupancy and placebo-level psychomotor performance in human studies make it a suitable negative control for sedation and cognitive impairment research.

Prodrug metabolism & PK investigations

Requires CYP450-mediated conversion to active metabolite desloratadine; useful for studying hepatic activation, polymorphism effects, and food–drug interaction models.

Substituting Loratadine with other antihistamines fundamentally alters experimental and formulation outcomes. Replacing it with first-generation agents like diphenhydramine introduces profound central nervous system (CNS) penetration, invalidating models requiring a peripheral-only baseline. While cetirizine is another second-generation option, it exhibits measurable brain H1 receptor occupancy (~26%) and mild sedation, making Loratadine the stricter non-sedating benchmark [2]. Furthermore, substituting Loratadine with its active metabolite, desloratadine, is a critical formulation error; desloratadine possesses an ~80-fold higher aqueous solubility at neutral pH and bypasses hepatic CYP3A4/CYP2D6 activation [1]. Consequently, desloratadine cannot be used as a substitute in prodrug metabolism assays, drug-drug interaction (DDI) screening, or when testing enabling formulations (such as nanocrystals or lipid matrices) designed specifically for highly lipophilic, poorly soluble BCS Class II APIs.

Substitution Risk

References

- [1] Katz, M., et al. (2022). Antiallergic Treatment of Bariatric Patients: Potentially Hampered Solubility/Dissolution and Bioavailability of Loratadine, but Not Desloratadine, Post-Bariatric Surgery. Molecular Pharmaceutics, 19(8), 2854-2863.

- [2] Kawauchi, H., et al. (2019). Antihistamines for Allergic Rhinitis Treatment from the Viewpoint of Nonsedative Properties. International Journal of Molecular Sciences, 20(1), 213.

Aqueous Solubility and Formulation Matrix Compatibility

Loratadine's physicochemical profile necessitates specific enabling formulation strategies compared to its active metabolite. At a neutral pH of 7.0, Loratadine demonstrates an extremely low saturation solubility of approximately 0.02 mg/mL. In contrast, desloratadine maintains a solubility of 1.6 mg/mL under identical conditions. This ~80-fold difference dictates that Loratadine requires specialized lipid-based or nanocrystal formulations to achieve bioavailability[1].

| Evidence Dimension | Saturation solubility at pH 7.0 |

| Target Compound Data | Loratadine: ~0.02 mg/mL |

| Comparator Or Baseline | Desloratadine: ~1.6 mg/mL |

| Quantified Difference | ~80-fold lower aqueous solubility for Loratadine |

| Conditions | In vitro shake-flask method, phosphate buffer (0.2 M), 37 °C for 24 h |

Forces formulators to procure Loratadine specifically when developing and stress-testing novel oral lipid-based delivery systems for BCS Class IIb compounds.

Central H1 Receptor Occupancy (H1RO) and Sedation Potential

In neuropharmacological evaluations using positron emission tomography (PET), Loratadine and its analogs demonstrate distinct blood-brain barrier penetration profiles. Loratadine exhibits negligible brain H1 receptor occupancy at standard therapeutic doses, whereas the second-generation comparator cetirizine shows an H1RO of approximately 26.0%. This quantitative difference confirms Loratadine's strict peripheral selectivity [1].

| Evidence Dimension | Brain H1 Receptor Occupancy (H1RO) |

| Target Compound Data | Loratadine: Negligible/minimal H1RO (~0%) |

| Comparator Or Baseline | Cetirizine: ~26.0% H1RO |

| Quantified Difference | ~26% absolute reduction in central receptor binding |

| Conditions | In vivo PET imaging using[11C]doxepin |

Validates Loratadine as the superior procurement choice for establishing a strictly non-sedating, peripheral-only baseline in CNS-sparing drug development.

In Vitro H1 Receptor Binding Affinity (Ki)

As a prodrug, Loratadine possesses a significantly lower intrinsic affinity for the H1 receptor compared to its active metabolite. In competitive binding assays using CHO cells expressing human H1 receptors, Loratadine exhibits a Ki of 231 nM, whereas desloratadine demonstrates a highly potent Ki of 3.0 nM. This confirms that Loratadine's in vivo efficacy is entirely dependent on hepatic conversion [1].

| Evidence Dimension | H1 receptor binding affinity (Ki) |

| Target Compound Data | Loratadine: Ki = 231 nM |

| Comparator Or Baseline | Desloratadine: Ki = 3.0 nM |

| Quantified Difference | 77-fold lower intrinsic receptor affinity for Loratadine |

| Conditions | In vitro assay using Chinese hamster ovary (CHO) cell line expressing human H1 receptors |

Makes Loratadine the necessary precursor choice for coupled pharmacokinetic-pharmacodynamic (PK/PD) models requiring hepatic CYP450 activation.

Blood-Brain Barrier P-glycoprotein (P-gp) Efflux Validation

Loratadine's lack of CNS penetration is actively driven by P-glycoprotein (P-gp) efflux, distinguishing it from first-generation agents. In porcine brain microvessel endothelial cell (PBMEC/C1-2) Transwell models, the addition of the P-gp inhibitor verapamil significantly increases Loratadine's permeation rate, whereas the permeation of diphenhydramine remains fast and unaffected by P-gp blockade [1].

| Evidence Dimension | BBB permeation dependency on P-gp efflux |

| Target Compound Data | Loratadine: Permeation significantly increased by verapamil |

| Comparator Or Baseline | Diphenhydramine: Fast permeation, unaffected by verapamil |

| Quantified Difference | Active P-gp substrate (Loratadine) vs. passive highly permeable agent (Diphenhydramine) |

| Conditions | In vitro BBB Transwell model (PBMEC/C1-2 cells) with/without verapamil |

Procuring Loratadine provides a validated, commercially relevant positive control for P-gp efflux mechanisms in blood-brain barrier permeability screening.

BCS Class IIb Lipid-Based Formulation (LBF) Development

Due to its high LogP (~5.2) and extremely low aqueous solubility at neutral pH (~0.02 mg/mL), Loratadine is an ideal model API for developing and validating novel lipid-based drug delivery systems, self-emulsifying drug delivery systems (SEDDS), and nanocrystal technologies. It provides a rigorous stress test for excipient solubilization capacities that its more soluble metabolite, desloratadine, cannot offer [1].

In Vitro P-glycoprotein (P-gp) Efflux and BBB Permeability Assays

Loratadine's strict peripheral selectivity is actively maintained by P-gp efflux at the blood-brain barrier. It serves as a highly reliable positive control substrate in Transwell endothelial models to evaluate the barrier integrity and efflux transporter functionality of new in vitro BBB systems, acting as a direct contrast to highly permeable first-generation agents like diphenhydramine [2].

CYP3A4 and CYP2D6 Drug-Drug Interaction (DDI) Screening

Because Loratadine is a prodrug with a 77-fold lower intrinsic H1 affinity than its metabolite, its pharmacological activation relies heavily on hepatic CYP3A4 and CYP2D6. This makes Loratadine API a critical substrate for in vitro hepatocyte and microsome assays designed to screen novel chemical entities for potential CYP-inhibitory or CYP-inducing effects [3].

Application Fit Matrix

References

- [1] Katz, M., et al. (2022). Antiallergic Treatment of Bariatric Patients: Potentially Hampered Solubility/Dissolution and Bioavailability of Loratadine, but Not Desloratadine, Post-Bariatric Surgery. Molecular Pharmaceutics, 19(8), 2854-2863.

- [2] Neuhaus, W., et al. (2012). Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs. European Journal of Pharmaceutics and Biopharmaceutics, 81(3), 503-511.

- [3] Tariq, M., et al. (2025). Loratadine. In: StatPearls. Treasure Island (FL): StatPearls Publishing.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Log P= 5.20 at pH 7.4

5.20

Appearance

Melting Point

134 - 136 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 86 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 84 of 86 companies with hazard statement code(s):;

H315 (69.05%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (69.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (69.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (11.9%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (11.9%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (11.9%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (17.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (19.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Loratadine is a piperidine histamine H1-receptor antagonist with anti-allergic properties but without sedative effects. The drug is an FDA-approved medication to relieve and treat allergic rhinitis (hay fever) and urticaria (allergic skin rash). Loratadine is an effective, second-generation antihistamine used in various conditions such as relief of pruritus, watery eyes, runny nose, and sneezing associated with seasonal allergies. Loratadine is available as a prescription by the patient's clinician, but it is also available as an over-the-counter (OTC) medication as both a branded and generic product. Loratadine is safe to use in the geriatric population and children over the age of 2. The drug was involved in controversy as 1 of the first direct-to-consumer advertised drugs., leading to further FDA clarification on what must appear in drug advertising. The drug was petitioned to be made available over-the-counter in 1998, which the FDA granted. The original manufacturer made their product available, OTC, in 2002.

Livertox Summary

Drug Classes

Therapeutic Uses

Antihistamines are indicated in the prophylactic and symptomatic treatment of perennial and seasonal allergic rhinitis, vasomotor rhinitis, and allergic conjunctivitis due to inhalant allergens and foods. /Antihistamines; Included in US product labeling/

Antihistamines are indicated for the symptomatic treatment of pruritus associated with allergic reactions and of mild, uncomplicated allergic skin manifestations of urticaria and angioedema, in dermatographism, and in urticaria associated with transfusions. /Antihistamines; Included in US product labeling/

Antihistamines are also use in the treatment of pruritus associated with pityriasis rosea. /Antihistamines; NOT included in US or Canadian product labeling/

For more Therapeutic Uses (Complete) data for LORATADINE (19 total), please visit the HSDB record page.

Pharmacology

Loratadine is a piperidine histamine H1-receptor antagonist with anti-allergic properties and without sedative effects. Loratadine blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, including vasodilatation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscle. Loratadine does not cross the blood-brain barrier and does not cause central nervous system effects.

MeSH Pharmacological Classification

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AX - Other antihistamines for systemic use

R06AX13 - Loratadine

Mechanism of Action

All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/

H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/

Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/

H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/

For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Over a 10 day period, 40% of loratadine is excreted in the urine, and 42% is eliminated in the faeces.

The volume of distribution of loratadine is 120 L/Kg.

The clearance of loratadine after single oral doses of 20 mg and 40 mg are 12 L/h/kg and 9 L/h/kg respectively. P-glycoprotein is involved in the clearance of many 2nd generation antihistamines, including loratadine, from the central nervous system. 1st generation antihistamines are not cleared by P-glycoprotein, which may help explain why they have a different central nervous system adverse effect profile compared to their 2nd generation counterparts. It appears that an antihistamine with higher affinity for p-glycoprotein will have a lower incidence of CNS adverse effects.

H1 antagonists are eliminated more rapidly by children than by adults and more slowly in those with severe liver disease. /H1 Receptor Antagonists/

The H1 antagonists are well absorbed from the gastrointestinal tract. Following oral administration, peak plasma concentrations are achieved in 2 to 3 hours ... . /H1 Receptor Antagonists/

Approximately 80% of the total dose administered can be found equally distributed between urine and feces in the form of metabolic products after 10 days.

Whole body autoradiographic studies in rats and monkeys, radiolabeled tissue distribution studies in mice and rats, and in vivo radioligand studies in mice have shown that neither loratadine nor its metabolites readily cross the blood-brain barrier. Radioligand binding studies with guinea pig pulmonary and brain H1-receptors indicate that there was preferential binding to peripheral versus central nervous system H1-receptors.

Unlike other currently available antihistamines, second generation antihistamines such as ... loratadine appear to distribute poorly or not appreciably into the CNS at usual dosages.

Metabolism Metabolites

The second generation H1 antagonists astemizole, loratadine,and terfenadine are rapidly absorbed from the gastrointestinal tract and metabolized in the liver to active metabolites by the hepatic microsomal p450 system.

Pharmacokinetic studies following single and multiple oral doses of loratadine in 115 volunteers showed that loratadine is rapidly absorbed and extensively metabolized to an active metabolite (descarboethoxyloratadine).

In vitro studies with human liver microsomes indicate that loratadine is metabolized to descarboethoxyloratadine predominately by p450 CYP3A4 and, to a lesser extent, by p450 CYP2D6.

H1 receptor antagonists are among the many drugs that induce hepatic microsomal enzymes, and they may facilitate their own metabolism. /H1 Receptor Antagonists/

The non-sedating anti-histamine, loratadine ... was admin orally in the diet to mature male rats at dosages of 4, 10 and 25 mg/kg/day for 2 wk. The effects of these treatments on liver microsomal cytochrome P450 were evaluated by immunochemical and biochemical techniques, and were compared with the effects of treating rats with three different inducers of cytochrome P450, namely phenobarbital, 3-methylcholanthrene and dexamethasone. Treatment of rats with loratadine caused a dose dependent incr in the levels of P450 2Bl and 2B2, the major phenobarbital inducible P450 enzymes, as determined by Western immunoblotting. At the highest dosage tested, loratadine was less effective than phenobarbital as an inducer of 2Bl and 2B2, although the induction of these proteins could be detected immunochemically even at the lowest dosage of loratadine tested. Consistent with these observations, treatment of rats with loratadine caused a dose dependent incr in the rate of two reactions that are catalyzed predominantly by 2Bl/2, namely testosterone 16 beta-hydroxylation and 7-pentoxyresorufin O-dealkylation. At the highest dosage tested, loratadine caused a 7.3- and 8.5-fold incr in the rate of testosterone 16 beta-hydroxylation and 7-pentoxyresorufin O-dealkylation, respectively, compared with a and 45-fold incr caused by phenobarbital treatment. Treatment of rats with loratadine caused a 1.4 to 2.0-fold incr in the 2 beta-, 6 beta- and 15 beta-hydroxylation of testosterone, which was associated with a similar incr in the levels of immunoreactive P450 3Al and/or 3A2. As an inducer of P450 3Al/2, loratadine was slightly less effective than phenobarbital, and was considerably less effective than dexamethasone, which caused a 10- to 33-fold increase in testosterone 2 beta-, 6 beta- and 15 beta-hydroxylase activity. At the dosages tested, loratadine did not increase the levels of P450 lAl, the major 3-methylcholanthrene inducible P450 enzyme, as determined by Western immunoblotting. The rate of 7-ethoxyresorufin O-dealkylation, which is catalyzed predominantly by P450 lAl, incr 1.9-fold after loratidine treatment, but this incr was less than that caused by phenobarbital treatment (2.2-fold), and was considerably less than that caused by 3-methylcholanthrene treatment (33-fold). The effects of treating mature male mice with loratadine on liver microsomal cytochrome P450 resembled the effects observed in rats. These results indicate that loratadine is a phenobarbital type inducer of liver microsomal cytochrome P450 in rats and mice.

Loratadine has known human metabolites that include Desloratadine.

Hepatic Half Life: 8.4 hours

Wikipedia

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system (CNS) excitation, and an increased tendency toward convulsions. /Antihistamines/

A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/

Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. A paradoxical reaction characterized by hyperexcitability may occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/

For more Drug Warnings (Complete) data for LORATADINE (9 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-lives found in studies in normal adult subjects (n= 54) were 8.4 hours (range= 3 to 20 hours) for loratadine and 28 hours (range= 8.8 to 92 hours) for the major active metabolites (descarboethoxyloratadine).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Interactions

Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/

For more Interactions (Complete) data for LORATADINE (6 total), please visit the HSDB record page.

Clinical Efficacy of Vitamin D3 Adjuvant Therapy in Allergic Rhinitis: A Randomized Controlled Trial

Xiaoling Liu, Xiaojia Liu, Yu Ren, Hongxin Yang, Xiaolei Sun, Haiyun HuangPMID: 33382385 DOI: 10.22034/iji.2020.84336.1652

Abstract

Vitamin D supplementation has been proven to be effective in the treatment of allergic rhinitis (AR).We conducted the present study to explore the role and efficacy of vitamin D adjuvant therapy for the treatment of inflammation in patients with AR.

Out of 127 patients with potential eligible AR, 60 were randomly assigned into two groups and were finally included in our analysis (n=30 for each intervention). The patients with potential eligible AR were randomly allocated to intervention with desloratadine citrate disodium (DCD, 8.8 mg/day) without and with vitamin D3 nasal drops (1.5х106 IU, once/week) for four weeks. Thirty healthy control subjects were included in our study. We assessed the changes in the serum 25(OH)D, peripheral blood eosinophils, interleukin (IL)-4 levels, and nasal symptoms. Serum 25(OH)D, peripheral blood eosinophils, and IL-4 levels were detected respectively with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a blood detector, and enzyme-linked immunosorbent assay.

Our patients who received vitamin D3 adjuvant therapy had a higher serum 25(OH)D level (47.57 ± 2.83 vs. 31.51 ± 2.95 ng/ml, p=0.000) and lower AR symptoms score (2.07 ± 1.89 vs. 3.37 ± 1.50, p=0.005), serum IL-4 (10.38 ± 3.41 vs. 12.79 ± 5.40 pg/ml, p=0.043), and peripheral blood eosinophils (0.34 ± 0.09 vs. 0.41 ± 0.10 109/l, p=0.003) compared with DCD single treatment. The efficacy rates of DCD with and without vitamin D3 in AR were 97% and 84%, respectively.

Nasal vitamin D3 combined with DCD could improve the clinical symptoms of AR. Vitamin D3 adjunct therapy showed significant effects on inhibiting inflammation in patients with AR. We concluded that vitamin D3 supplementation could be an effective adjuvant therapy in AR patients.

Physicochemical characteristics and

Omar Sarheed, Douha Shouqair, Kvrns Ramesh, Muhammad Amin, Joshua Boateng, Markus DrechslerPMID: 33225838 DOI: 10.4155/tde-2020-0075

Abstract

To prepare loratadine-loaded solid lipid nanoparticles (SLNs) using a modified two-step ultrasound-assisted phase inversion temperature (PIT) process.Loratadine was dissolved in beeswax and Tween 80 was dissolved in water. The two phases were mixed together to prepare a water-in-oil emulsion preconcentrate (w/o) at a PIT of 85°C, followed by gradual water addition at 25°C to trigger nanoparticles formation (o/w). Kinetic stability was investigated. No change in the size was observed within 6 months. Fourier-transform infrared spectroscopy demonstrated stability of the emulsions via molecular structure of water at the interface of the o/w nanoemulsions. SLNs enhanced the

skin permeation of loratadine.

Stable SLNs were successfully prepared by ultrasound-assisted PIT.

[Drug-induced toxidermia in a patient receiving hydroxychloroquine as systemic therapy for primary Gougerot-Sjögren syndrome: a case report]

Ansumana Mohammed Keita, Mouna Zahlane, Laila Benjilali, Lamiaa EssaadouniPMID: 34122710 DOI: 10.11604/pamj.2021.38.283.28478

Abstract

We here report the case of a 41-year-old female patient with maculopapular rash occurring a week after receiving hydroxychloroquine 400 mg for primary Gougerot-Sjögren syndrome with articular involvement. The patient had more than 1-year history of idiopathic minimal glomerular lesion, effectively treated with corticosteroid therapy. Maculopapular rashes resolved after hydroxychloroquine treatment was stopped and the patient was given hydrocortisone and desloratadine. Our case highlights the importance of prescribing low dose hydroxychloroquine in subjects with a history of kidney disease as well as of raising awareness and educating patients about side effects of hydroxychloroquine.A Randomized Study on the Bioequivalence of Desloratadine in Healthy Chinese Subjects and the Association of Different Metabolic Phenotypes With UGT2B10 and CYP2C8 Genotypes

Suping Niu, Yan Li, Wenliang Dong, Lin Xia, Tiantian Shen, Jiaxue Wang, Qian Wang, Tan Zhang, Minjie Zhang, Gang Liu, Danjie Guo, Yi FangPMID: 33109037 DOI: 10.2174/1389200221999201027143903

Abstract

Desloratadine is a drug with a phenotypic polymorphism in metabolism and has been approved for use in many countries to treat allergic diseases. CYP2C8 and UGT2B10 are metabolic enzymes, which may be involved in the metabolism of desloratadine.This study aimed to demonstrate bioequivalence between the test product (desloratadine tablet) and the reference product AERIUS (5mg), both orally administered. And the role of UGT2B10 and CYP2C8 genotypes in healthy Chinese subjects with different Desloratadine metabolic phenotypes was examined.

It was a randomized, open-label, and four-sequence, single-dose crossover study conducted on 56 healthy Chinese subjects. The pharmacokinetics (PK) and safety of the test and reference Desloratadine products were compared. UGT2B10 and CYP2C8 genotypes were determined by the TaqMan assay using genomic DNA. Multiple linear regression was applied to analyze the correlation between genotypes and the metabolic ratio.

The mean serum concentration-time curves of desloratadine and 3-OH-desloratadine were similar between the test product and the reference product. For the PK similarity comparison, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of desloratadine and 3-OH-desloratadine of test and reference product were completely within 80-125%. None of all 56 subjects had serious adverse events. Only 2 subjects were poor-metabolizers in 56 healthy subjects. There was no significant correlation between investigated genotypes of CYP2C8 and UGT2B10 and the metabolic ratio.

The test desloratadine tablet was bioequivalent to the reference product. No direct relationship between CYP2C8 and UGT2B10 genotypes and desloratadine metabolic ratio was identified.

Effects of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation on IgE levels, IL-4, IL-6, IL-13 and IFN-γ expression and treatment of intermittent allergic rhinitis

Yuanyuan Zhang, Wei LiPMID: 33040814 DOI:

Abstract

This experiment was performed to explore the effect of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation in the treatment of intermittent allergic rhinitis and its effect on serum inflammatory factors and peripheral blood Th1 and Th2. For this purpose, 100 patients of intermittent allergic rhinitis admitted to our hospital from January 2018 to January 2020. Randomly divided into a control group (n=50) and an observation group (n=50). The control group was given oral desloratadine citrate disodium. The observation group was given physiological seawater nasal irrigation based on the control group. Both groups were treated for one month. Compare the effect of treatment, symptom and sign scores pre and posttreatment, serum immunoglobulin E (IgE) levels, serum interleukin 4 (IL-4), IL-6, IL-13 and interferon-gamma (IFN-γ) levels, peripheral blood helper T cells 1 (Th1) and Th2 and the recurrence rate of patients after 1 year between two groups. Results showed that after one month of continuous treatment, the total effective rate of the observation group was significantly higher than that of the control group (P <0.05). The symptoms and signs scores and serum IgE levels of the two groups pretreatment (before treatment) were not significantly different (P > 0.05). The symptoms and signs scores and serum IgE levels of the two groups decreased significantly posttreatment (after treatment) (P <0.05), and the observation group was significantly lower than the control group (P <0.05). Pretreatment, the levels of serum inflammatory factors (IL-4, IL-6, IL-13, and IFN-γ) and the ratio of peripheral blood Th1 and Th2 to CD4+T cells were not significantly different (P> 0.05). After one month of continuous treatment, the levels of serum IL-4, IL-6, IL-13, and the ratio of peripheral blood CD4+IL-4+/CD4+ in the observation group and the control group were significantly reduced and the ratio of CD4+IFN-γ+/CD4+ was significantly increased (P <0.05). Compared with the control group, those changes were more obvious in the observation group (P <0.05). The one-year recurrence rate of the observation group was 4% (2/50), which was significantly lower than that of the control group, which was 20% (10/50). There was a statistical difference between the two groups (P <0.05). It was concluded that oral desloratadine citrate disodium combined with physiological seawater nasal irrigation can effectively improve the symptoms and signs of intermittent allergic rhinitis and reduce the recurrence rate. This may be related to balancing T cell responses, promoting systemic Th1 responses and inhibiting Th2 responses, and down-regulating inflammatory response.A novel nasal co-loaded loratadine and sulpiride nanoemulsion with improved downregulation of TNF-α, TGF-β and IL-1 in rabbit models of ovalbumin-induced allergic rhinitis

Soad A Mohamad, Mohamed A Safwat, Mahmoud Elrehany, Sherif A Maher, Ahmed M Badawi, Heba F MansourPMID: 33501873 DOI: 10.1080/10717544.2021.1872741

Abstract

The work aimed to develop a co-loaded loratadine and sulpiride nasal nanoemulsion for allergic rhinitis management.Compatibility studies were conducted adopting differential scanning calorimetry and Fourier transform infrared spectroscopy. Nanoemulsion formulations were prepared using soybean lecithin, olive oil and tween 80. Sodium cholate and glycerol were employed as co-surfactants. Nanoemulsions were assessed for viscosity, pH, droplet size, polydispersity index, zeta potential, electrical conductivity, entrapment,

drug release and corresponding kinetics. Stability of the selected formulation was investigated. The biological effectiveness was evaluated in rabbit models of ovalbumin-induced allergic rhinitis by measuring TNF-α, TGF-β and IL-1.

Compatibility studies revealed absence of drug/drug interactions. Nanoemulsions exhibited > 90% entrapment efficiency. The selected nanoemulsion demonstrated small droplet size (85.2

±

0.2

nm), low PDI (0.35

±

0.0) and appropriate Zeta Potential (-23.3

±

0.2) and stability. It also displayed enhanced in vitro drug release following the Higuashi Diffusion and Baker-Lonsdale models. The mean relative mRNA expression of TNF-α, IL-1 and TGF-β significantly decreased from 9.59

±

1.06, 4.15

±

0.02 and 4.15

±

0.02 to 1.28

±

0.02, 1.93

±

0.06 and 1.56

±

0.02 respectively after treatment with the selected nanoemulsion formulation.

The results reflected a promising potent effect of the combined loratadine and sulpiride nasal nanoemulsion in managing the symptoms of allergic rhinitis.

Testing of the inhibitory effects of loratadine and desloratadine on SARS-CoV-2 spike pseudotyped virus viropexis

Yajing Hou, Shuai Ge, Xiaowei Li, Cheng Wang, Huaizhen He, Langchong HePMID: 33609497 DOI: 10.1016/j.cbi.2021.109420

Abstract

Currently, there is an urgent need to find a treatment for the highly infectious coronavirus disease (COVID-19). However, the development of a new, effective, and safe vaccine or drug often requires years and poses great risks. At this critical stage, there is an advantage in using existing clinically approved drugs to treat COVID-19. In this study, in vitro severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) spike pseudotyped viral infection experiments indicated that histamine Hantagonists loratadine (LOR) and desloratadine (DES) could prevent entry of the pseudotyped virus into ACE2-overexpressing HEK293T cells and showed that DES was more effective. Further binding experiments using cell membrane chromatography and surface plasmon resonance demonstrated that both antagonists could bind to ACE2 and that the binding affinity of DES was much stronger than that of LOR. Molecular docking results elucidated that LOR and DES could bind to ACE2 on the interface of the SARS-CoV-2-binding area. Additionally, DES could form one hydrogen bond with LYS31 but LOR binding relied on non-hydrogen bonds. To our knowledge, this study is the first to demonstrate the inhibitory effect of LOR and DES on SARS-CoV-2 spike pseudotyped virus viropexis by blocking spike protein-ACE2 interaction. This study may provide a new strategy for finding an effective therapeutic option for COVID-19.

Antiallergic drug desloratadine as a selective antagonist of 5HT

Jian Lu, Chuzhao Zhang, Jianlu Lv, Xialin Zhu, Xingwu Jiang, Weiqiang Lu, Yin Lu, Zongxiang Tang, Jiaying Wang, Xu ShenPMID: 33369003 DOI: 10.1111/acel.13286

Abstract

Alzheimer's disease (AD) is a progressively neurodegenerative disease characterized by cognitive deficits and alteration of personality and behavior. As yet, there is no efficient treatment for AD. 5HTreceptor (5HT

R) is a subtype of 5HT

receptor belonging to the serotonin receptor family, and its antagonists have been clinically used as antipsychotics to relieve psychopathy. Here, we discovered that clinically first-line antiallergic drug desloratadine (DLT) functioned as a selective antagonist of 5HT

R and efficiently ameliorated pathology of APP/PS1 mice. The underlying mechanism has been intensively investigated by assay against APP/PS1 mice with selective 5HT

R knockdown in the brain treated by adeno-associated virus (AAV)-ePHP-si-5HT

R. DLT reduced amyloid plaque deposition by promoting microglial Aβ phagocytosis and degradation, and ameliorated innate immune response by polarizing microglia to an anti-inflammatory phenotype. It stimulated autophagy process and repressed neuroinflammation through 5HT

R/cAMP/PKA/CREB/Sirt1 pathway, and activated glucocorticoid receptor (GR) nuclear translocation to upregulate the transcriptions of phagocytic receptors TLR2 and TLR4 in response to microglial phagocytosis stimulation. Together, our work has highly supported that 5HT

R antagonism might be a promising therapeutic strategy for AD and highlighted the potential of DLT in the treatment of this disease.

Explore Compound Types